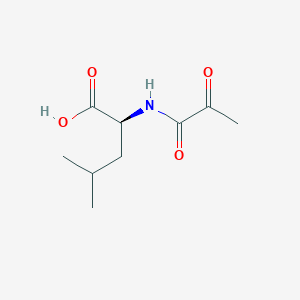
Zinc sulfide (ZnS), copper chloride-doped
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc sulfide, copper chloride-doped, is a compound that combines zinc sulfide with copper chloride. Zinc sulfide is a well-known semiconductor with a wide band gap, making it suitable for various optoelectronic applications. Doping zinc sulfide with copper chloride introduces unique properties, such as enhanced luminescence and altered electrical characteristics, which are valuable in scientific research and industrial applications .
Synthetic Routes and Reaction Conditions:
Solid-State Reaction: One common method involves mixing zinc sulfide powder with copper chloride and heating the mixture at high temperatures.
Ultrasonic Spray Method: Another method involves depositing zinc sulfide and copper chloride onto a substrate using ultrasonic spray.
Industrial Production Methods:
Thermal Doping: In industrial settings, thermal doping is often used. This involves heating zinc sulfide in the presence of copper chloride in a controlled environment.
Types of Reactions:
Substitution Reaction: Copper ions replace zinc ions in the zinc sulfide lattice, forming copper-doped zinc sulfide.
Oxidation and Reduction: The compound can undergo redox reactions, where copper ions can change their oxidation state, affecting the electrical properties of the material.
Common Reagents and Conditions:
Reagents: Zinc sulfide, copper chloride, and sometimes indium as a co-dopant.
Conditions: High temperatures, controlled atmosphere, and specific order of reagent addition.
Major Products:
Copper-Doped Zinc Sulfide: The primary product with enhanced luminescence and electrical properties.
Copper Sulfide and Zinc Chloride: By-products formed during the reaction.
Optoelectronics:
Light-Emitting Diodes (LEDs): Copper-doped zinc sulfide is used in LEDs due to its tunable luminescence properties.
Solar Cells: The compound is used as an absorber layer in thin-film solar cells, enhancing light absorption and charge separation.
Sensors:
Catalysis:
Photocatalysis: The compound is used in photocatalytic applications for hydrogen generation under solar light.
Biomedical Applications:
Wirkmechanismus
The mechanism by which copper-doped zinc sulfide exerts its effects involves the introduction of copper ions into the zinc sulfide lattice. This doping alters the electronic structure, creating new energy levels within the band gap. These new levels enhance the material’s luminescence and electrical properties. The presence of copper ions also facilitates redox reactions, which can be harnessed in various applications .
Vergleich Mit ähnlichen Verbindungen
Manganese-Doped Zinc Sulfide: Similar to copper-doped zinc sulfide, manganese-doped zinc sulfide exhibits enhanced luminescence but with different emission spectra.
Silver-Doped Zinc Sulfide: This compound also shows improved luminescence and electrical properties but has different applications due to the unique properties of silver.
Uniqueness:
Eigenschaften
CAS-Nummer |
68611-70-1 |
|---|---|
Molekulargewicht |
0 |
Synonyme |
Zinc sulfide (ZnS), copper chloride-doped; Zinksulfid (ZnS), Kupferchlorid-dotiert; Zinc sulfide, copper chloride-doped; Zinc sulfide, copper, chloride; zinc sulfide, copper chloride activated; Einecs 271-904-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





